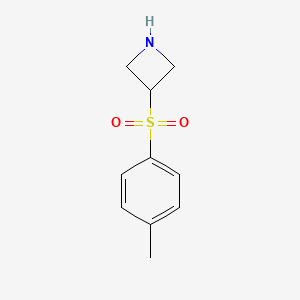
3-(4-Methylbenzenesulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylbenzenesulfonyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C10H13NO2S It is a derivative of azetidine, a four-membered ring structure, and features a 4-methylbenzenesulfonyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)azetidine can be achieved through several methods. . This method is efficient for constructing four-membered rings with high regio- and stereoselectivity. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-(4-Methylbenzenesulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
科学的研究の応用
3-(4-Methylbenzenesulfonyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Methylbenzenesulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl and azetidine groups. These interactions can modulate various biological pathways, leading to specific effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the sulfonyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness
3-(4-Methylbenzenesulfonyl)azetidine is unique due to its combination of the azetidine ring and the 4-methylbenzenesulfonyl group. This combination imparts specific chemical and biological properties that are not present in the simpler analogs .
生物活性
3-(4-Methylbenzenesulfonyl)azetidine is a sulfonamide derivative characterized by a four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The unique properties of azetidine derivatives, including significant ring strain, contribute to their reactivity and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a 4-methylbenzenesulfonyl group attached to the azetidine ring. This configuration influences its solubility, reactivity, and interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C10H13N1O2S |
| Molecular Weight | 229.28 g/mol |
| Functional Groups | Sulfonamide, heterocyclic amine |
Biological Activities
Research indicates that azetidine derivatives, including this compound, exhibit various biological activities that make them promising candidates for pharmaceutical development.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of sulfonamide derivatives. The presence of the sulfonamide group in this compound may enhance its efficacy against bacterial strains.
- Case Study : In vitro assays showed that derivatives with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a potential broad-spectrum antimicrobial effect.
Anticancer Potential
The compound's ability to interact with specific biological targets may also extend to anticancer activity. Preliminary studies indicate that azetidine derivatives can induce apoptosis in cancer cells.
- Research Findings : A study on related compounds highlighted their capability to inhibit cell proliferation in various cancer cell lines, indicating a need for further investigation into this compound's specific mechanisms.
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Binding : Affinity for specific receptors that modulate cellular responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(Phenylsulfonyl)azetidine | Phenyl group instead of methyl | Potentially different biological activity |
| 2-(4-Methylbenzenesulfonyl)pyrrolidine | Pyrrolidine ring instead of azetidine | Different reactivity due to ring size |
| 3-(Trifluoromethylsulfonyl)azetidine | Trifluoromethyl group attached | Enhanced lipophilicity and reactivity |
These comparisons highlight how variations in substituents can affect the chemical behavior and biological activity of related compounds.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
3-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C10H13NO2S/c1-8-2-4-9(5-3-8)14(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |
InChIキー |
GOXNMVZHXKOWPT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















